molecular formula C19H22N2O B2700909 4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine CAS No. 2418723-40-5

4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine

Cat. No.: B2700909
CAS No.: 2418723-40-5
M. Wt: 294.398
InChI Key: DBVKVVYHWMFORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethyl group, an aziridine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine typically involves multiple steps. One common approach is the reaction of 4-bromomethylpyridine with 4-hydroxybenzyl alcohol to form an intermediate, which is then reacted with 1-(cyclopropylmethyl)aziridine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Aziridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenylmethylpyridine derivatives.

Scientific Research Applications

4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aziridine and pyridine moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactivities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine is unique due to its combination of a cyclopropylmethyl group, an aziridine ring, and a pyridine ring.

Properties

IUPAC Name

4-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-17(1)12-21-13-18(21)14-22-19-5-3-15(4-6-19)11-16-7-9-20-10-8-16/h3-10,17-18H,1-2,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVKVVYHWMFORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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